Imifoplatin
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Overview
Description
PT-112 is a novel pyrophosphate-platinum conjugate that has shown promising results in the field of oncology. It is the first pyrophosphate-containing anti-cancer agent under clinical development. PT-112 induces immunogenic cell death, a mode of cancer cell death that provokes an anti-cancer adaptive immune response .
Preparation Methods
The synthesis of PT-112 involves the conjugation of a pyrophosphate moiety with a platinum-based compound. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the pyrophosphate component of PT-112 has an affinity for bone, which provides a rationale for targeting cancers that affect the bone .
Chemical Reactions Analysis
PT-112 undergoes several types of chemical reactions, including:
Oxidation: PT-112 can induce oxidative stress in cancer cells, leading to cell death.
Reduction: The platinum component of PT-112 can undergo reduction reactions within the cellular environment.
Substitution: PT-112 can participate in substitution reactions, where ligands in the platinum complex are replaced by other molecules within the cell.
Common reagents and conditions used in these reactions include oxidative agents, reducing agents, and various ligands that can interact with the platinum center. The major products formed from these reactions are typically reactive oxygen species and other intermediates that contribute to the cytotoxic effects of PT-112 .
Scientific Research Applications
PT-112 has a wide range of scientific research applications, particularly in the field of oncology. It has been shown to be effective in inducing immunogenic cell death in various cancer cell lines, including non-small cell lung cancer, small cell lung cancer, metastatic castration-resistant prostate cancer, and thymoma . PT-112 is currently being investigated in several clinical trials as both a monotherapy and in combination with other immunotherapies, such as PD-L1 immune checkpoint inhibitors .
Mechanism of Action
PT-112 exerts its effects through a unique hybrid mechanism of action that is both cytotoxic and immunomodulating. It induces immunogenic cell death by causing mitochondrial stress and the release of damage-associated molecular patterns, which activate the immune system to target and destroy cancer cells . The pyrophosphate component of PT-112 also contributes to its osteotropic properties, allowing it to target cancers that affect the bone .
Comparison with Similar Compounds
PT-112 is part of a family of stable pyrophosphate-platinum conjugates known as phosphaplatins. These compounds exhibit selective cytotoxicity towards cancer cells while sparing healthy cells. Similar compounds include other platinum-based chemotherapeutic agents, such as cisplatin and carboplatin. PT-112 is unique in its ability to induce immunogenic cell death and its osteotropic properties, which make it particularly effective in targeting bone-related cancers .
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Properties
CAS No. |
1339960-28-9 |
---|---|
Molecular Formula |
C6H16N2O7P2Pt |
Molecular Weight |
485.23 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.H4O7P2.Pt/c7-5-3-1-2-4-6(5)8;1-8(2,3)7-9(4,5)6;/h5-6H,1-4,7-8H2;(H2,1,2,3)(H2,4,5,6);/q;;+2/p-2/t5-,6-;;/m1../s1 |
InChI Key |
SCMHTXQHAHWVSX-BNTLRKBRSA-L |
SMILES |
C1CCC(C(C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] |
Appearance |
Solid powder |
Key on ui other cas no. |
1339960-28-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Imifoplatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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